Ethyl 2-amino-6-methoxybenzoate
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Overview
Description
Ethyl 2-amino-6-methoxybenzoate is an organic compound with the molecular formula C10H13NO3. It is an ester derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-6-methoxybenzoic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for converting esters to alcohols.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-amino-6-methoxybenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-6-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of esters with biological systems and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methoxybenzoate
- Ethyl 2-amino-5-methoxybenzoate
- Ethyl 2-amino-3-methoxybenzoate
Uniqueness
Ethyl 2-amino-6-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-amino-6-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
JOXONZDQAALCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)N |
Origin of Product |
United States |
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